3-Bromo-6-chloro-7-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

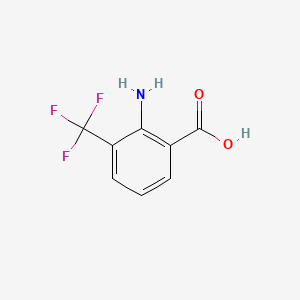

The synthesis of related chromen-4-one derivatives typically involves strategies such as the Pechmann condensation or modifications thereof, which allow for the incorporation of halogen atoms and alkyl groups into the coumarin scaffold. However, the specific synthesis details for 3-Bromo-6-chloro-7-methylchromen-4-one are not directly available in the literature. Synthesis methods for similar compounds involve the use of halogenated precursors and catalytic systems that can promote the formation of the coumarin core while introducing the desired substituents in a regioselective manner.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is crucial for their chemical behavior and potential applications. The presence of halogen atoms and a methyl group in 3-Bromo-6-chloro-7-methylchromen-4-one is expected to influence its electronic structure, reactivity, and physical properties. Studies on related compounds, such as Schiff base compounds, reveal that the arrangement of substituents around the chromen-4-one core can significantly affect the molecule's stability, conformation, and intermolecular interactions (Wang et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

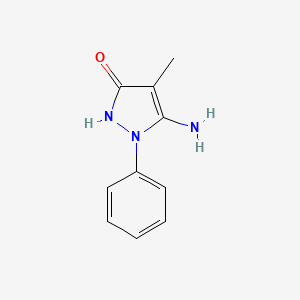

- Synthesis and Crystal Structure : A Schiff base compound related to 3-Bromo-6-chloro-7-methylchromen-4-one was synthesized and characterized, showing potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Crystallography and Molecular Interaction

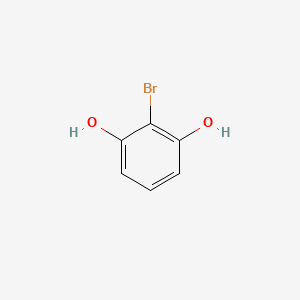

- 4-Bromo-3-methylanilinium Perchlorate 18-crown-6 Clathrate : Investigated the interaction between a related bromo compound and crown ether, forming a supramolecular structure (Qiang Xu & Min-Min Zhao, 2011).

Chemical Reaction Studies

- Reactions of Hydrochlorides : Studied reactions between hydrochlorides of related compounds with N-bromosuccinimide and bromine, leading to bromine-derivatives and perbromides (N. Mukarramov, 2014).

- Reactivity of Diazirines : Explored the reactivity of 1-chloro-3-phenyldiazirines, yielding bromo- and chloro-phenyldiazirines, relevant to the study of 3-Bromo-6-chloro-7-methylchromen-4-one (Tomáš Martinů & W. Dailey, 2006).

Halomethylation and Ligand Binding

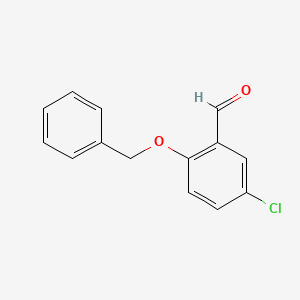

- One-Pot Halomethylation : Demonstrated the halomethylation of salicylaldehydes, a process that could be relevant in modifying compounds like 3-Bromo-6-chloro-7-methylchromen-4-one for ligand binding (Qiang Wang et al., 2006).

Computational Chemistry and Molecular Design

- Computational and Experimental Investigations : Explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a method relevant to the synthesis and modification of 3-Bromo-6-chloro-7-methylchromen-4-one (K. Afarinkia, M. Bearpark, & A. Ndibwami, 2003).

Biological Aspects

- Genetic Control of Methyl Halide Production : Investigated the production of methyl halides in plants, providing insight into the natural biosynthesis of halogenated compounds like 3-Bromo-6-chloro-7-methylchromen-4-one (R. Rhew, L. Østergaard, E. Saltzman, & M. Yanofsky, 2003).

Industrial and Synthetic Applications

- Continuous Synthesis in Microreaction Systems : Demonstrated the continuous synthesis of a bromo compound in a microreaction system, potentially applicable to the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one (Pei Xie et al., 2020).

properties

IUPAC Name |

3-bromo-6-chloro-7-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIBGQLPWNJLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350991 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263365-48-6 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)